molecular formula C16H19NO B13883816 2-Methoxy-5-(2-phenylpropan-2-yl)aniline

2-Methoxy-5-(2-phenylpropan-2-yl)aniline

Cat. No.: B13883816
M. Wt: 241.33 g/mol
InChI Key: LDKDRXIFLQFRDY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-phenylpropan-2-yl)aniline is an organic compound with the molecular formula C16H19NO. It is a derivative of aniline, featuring a methoxy group and a phenylpropan-2-yl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-phenylpropan-2-yl)aniline typically involves the reaction of 2-methoxyaniline with a suitable phenylpropan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-phenylpropan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-5-(2-phenylpropan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-phenylpropan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenylpropan-2-yl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-propyl-aniline: Similar structure but with a propyl group instead of a phenylpropan-2-yl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another derivative with different substituents on the aromatic ring.

Uniqueness

2-Methoxy-5-(2-phenylpropan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-methoxy-5-(2-phenylpropan-2-yl)aniline

InChI

InChI=1S/C16H19NO/c1-16(2,12-7-5-4-6-8-12)13-9-10-15(18-3)14(17)11-13/h4-11H,17H2,1-3H3

InChI Key

LDKDRXIFLQFRDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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